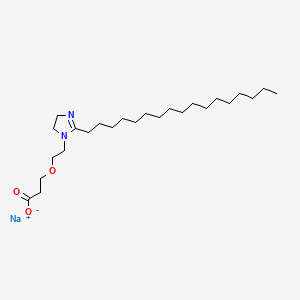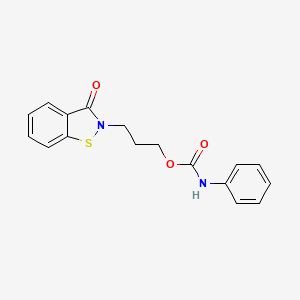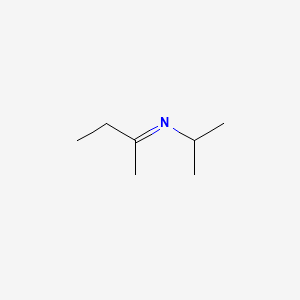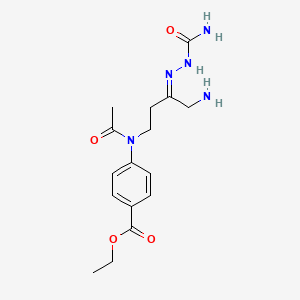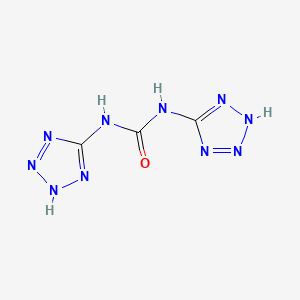
Urea, N,N'-bis(1H-tetrazol-5-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(1H-tetrazol-5-yl)urea: is a nitrogen-rich compound that has garnered attention due to its potential applications in various fields, including energetic materials and pharmaceuticals. The compound consists of two tetrazole rings attached to a urea backbone, which contributes to its high nitrogen content and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(1H-tetrazol-5-yl)urea typically involves the reaction of urea with 5-aminotetrazole under specific conditions. One common method includes the use of a dehydrating agent, such as phosphorus oxychloride, to facilitate the formation of the tetrazole rings. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of N,N’-Bis(1H-tetrazol-5-yl)urea may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Bis(1H-tetrazol-5-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitrogen oxides and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines and other reduced products.
Substitution: The tetrazole rings in the compound can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the tetrazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Nitrogen oxides, carbon dioxide.
Reduction: Amines, urea derivatives.
Substitution: Alkylated or acylated tetrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N’-Bis(1H-tetrazol-5-yl)urea is used as a precursor in the synthesis of other nitrogen-rich compounds. Its high nitrogen content makes it valuable in the development of energetic materials, such as explosives and propellants.
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development. Research is ongoing to explore its use in pharmaceuticals, particularly in the treatment of diseases that require nitrogen-rich compounds.
Industry: In the industrial sector, N,N’-Bis(1H-tetrazol-5-yl)urea is used in the production of high-energy materials. Its stability and high nitrogen content make it suitable for applications in pyrotechnics and other energetic materials.
Wirkmechanismus
The mechanism of action of N,N’-Bis(1H-tetrazol-5-yl)urea involves its interaction with molecular targets through its tetrazole rings. These rings can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s high nitrogen content also contributes to its reactivity, allowing it to participate in a range of chemical reactions.
Vergleich Mit ähnlichen Verbindungen
N,N’-Bis(1H-tetrazol-5-yl)amine: Similar structure but with an amine group instead of a urea backbone.
1,3-Bis(1H-tetrazol-5-yl)triazene: Contains a triazene group instead of a urea backbone.
2,4,6-Tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine: A triazine-based compound with multiple tetrazole rings.
Uniqueness: N,N’-Bis(1H-tetrazol-5-yl)urea stands out due to its urea backbone, which imparts unique chemical properties and reactivity. Its high nitrogen content and stability make it a valuable compound in various applications, particularly in the field of energetic materials.
Eigenschaften
CAS-Nummer |
82473-60-7 |
|---|---|
Molekularformel |
C3H4N10O |
Molekulargewicht |
196.13 g/mol |
IUPAC-Name |
1,3-bis(2H-tetrazol-5-yl)urea |
InChI |
InChI=1S/C3H4N10O/c14-3(4-1-6-10-11-7-1)5-2-8-12-13-9-2/h(H4,4,5,6,7,8,9,10,11,12,13,14) |
InChI-Schlüssel |
YWFFSAPMRZALFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NNN=N1)NC(=O)NC2=NNN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





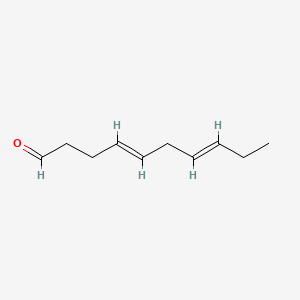
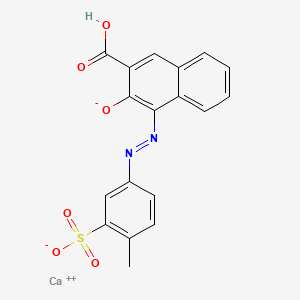
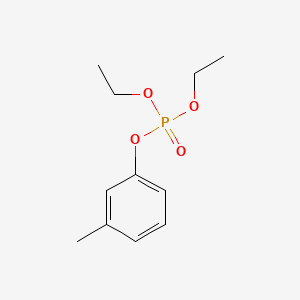

![4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate](/img/structure/B12680803.png)
![3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol](/img/structure/B12680818.png)
